Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)-
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Overview
Description
Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of three chlorine atoms and a buten-1-ynyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 3,4,4-trichloro-3-buten-1-yne under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale reactions using continuous flow reactors. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually purified through techniques such as distillation or recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler pyrrolidine derivative without the trichloro-buten-1-ynyl group.
Pyrroline: Contains a double bond in the pyrrolidine ring.
Pyrrolizidine: Consists of two fused pyrrolidine rings.
Uniqueness
Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- is unique due to the presence of the trichloro-buten-1-ynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60014-62-2 |
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Molecular Formula |
C8H8Cl3N |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
1-(3,4,4-trichlorobut-3-en-1-ynyl)pyrrolidine |
InChI |
InChI=1S/C8H8Cl3N/c9-7(8(10)11)3-6-12-4-1-2-5-12/h1-2,4-5H2 |
InChI Key |
QLVMKSKCWGETJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C#CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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